Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate typically involves a multi-step process. One common method is the Gould-Jacobs reaction, which is used to synthesize quinoline derivatives. In this method, the starting material, 2-chloroaniline, undergoes a series of reactions including acylation, cyclization, and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times. For instance, in an Anton Paar Monowave 400 microwave reactor, the reaction mixture can be irradiated at 250°C for 1 hour to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinoline derivatives, including this compound, have been investigated for their anticancer, antimicrobial, and antiviral properties.
Industry: The compound can be used in the development of dyes, pH indicators, and other organic compounds
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s quinoline core allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of tumor growth or microbial activity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Ciprofloxacin: A fluoroquinolone antibiotic used to treat bacterial infections.
Uniqueness
Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chloroquine and quinine, which are primarily used as antimalarials, this compound has broader applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
ethyl 6-chloro-4-(2-methoxyanilino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)14-11-21-15-9-8-12(20)10-13(15)18(14)22-16-6-4-5-7-17(16)24-2/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQBBUOTAAGJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.